![molecular formula C13H14N2O3S B2924231 N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1916609-88-5](/img/structure/B2924231.png)
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C13H14N2O3S. It is related to the thiazole group of compounds, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, is a topic of ongoing research . Thiazoles can be synthesized through a variety of methods, including condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds, including “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, can undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” could be optimized to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, present in the compound, is known for its anti-inflammatory effects. By modulating inflammatory pathways, this compound could serve as a lead structure for the development of new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. The ability of such compounds to interact with various cellular targets makes them promising candidates for cancer therapy. Research could focus on how “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” affects cancer cell proliferation and apoptosis .
Antimicrobial Effects
The broad-spectrum biological activities of indole derivatives also encompass antimicrobial action. This compound could be studied for its efficacy against a range of bacterial and fungal pathogens, which is crucial in the era of increasing antibiotic resistance .
Antidiabetic Applications
Indole-based compounds have shown promise in the management of diabetes. Investigating the role of “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” in glucose metabolism and insulin sensitivity could open new avenues for antidiabetic drug development .
Neuroprotective Effects
Indoles are known to possess neuroprotective properties. This compound could be valuable in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by protecting neuronal cells from damage and exploring its potential to enhance cognitive functions .
Direcciones Futuras
Thiazole derivatives, including “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, continue to be a focus of research due to their diverse biological activities . Future research may focus on developing new compounds related to this scaffold with improved efficacy and lesser side effects .
Propiedades
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12(14-6-13(17)3-4-18-7-13)9-1-2-10-11(5-9)19-8-15-10/h1-2,5,8,17H,3-4,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZADPUOPXBDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)
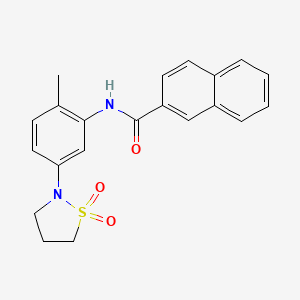
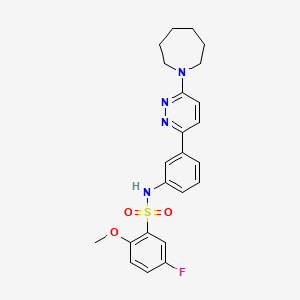

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)
![N-(4-chlorophenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2924158.png)
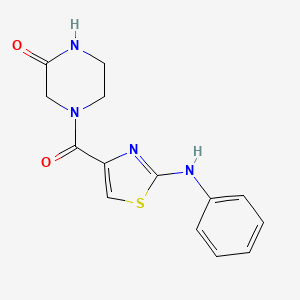

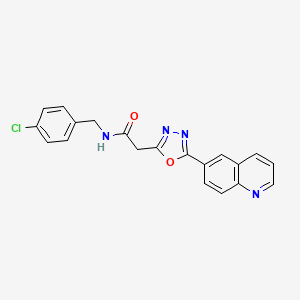
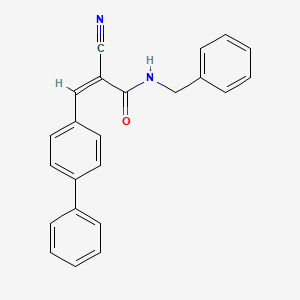

![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)

![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)